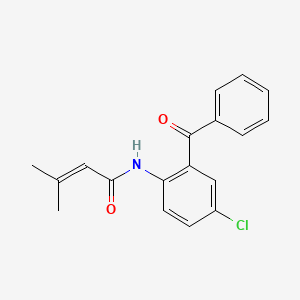![molecular formula C22H20N4O B2687739 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895021-00-8](/img/structure/B2687739.png)
5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many kinds of compounds, including nucleotides of DNA and RNA, and in various drugs .
Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the conditions and the other reactants present .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents A series of compounds related to the pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds have shown higher anticancer activity compared to reference drugs like doxorubicin, while also exhibiting good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity Design and synthesis of new pyrazolo[3,4-d]pyrimidines have led to compounds with promising antimicrobial activity. Some of these compounds were found to be active at concentrations comparable to those of reference antibacterial and antifungal agents, highlighting their potential as novel antimicrobial agents (Abdel-Gawad et al., 2003).
Adenosine Receptor Affinity Research into the affinity of pyrazolo[3,4-d]pyrimidine analogues for A1 adenosine receptors has identified compounds with significant activity. This includes discoveries of specific substituents that enhance activity, suggesting these compounds as candidates for further development in modulating adenosine receptor-mediated effects (Harden, Quinn, & Scammells, 1991).
Anti-inflammatory, Analgesic, and Antipyretic Activities Novel compounds containing pyrazolone and amino pyrimidine moieties have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Some of these compounds exhibited activities nearly similar to standard drugs, pointing to their therapeutic potential in treating inflammation, pain, and fever (Antre et al., 2011).
Antibacterial Agents The synthesis of novel pyrazolyl-thiazolidinone heterocycles has produced compounds with superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as potent antibacterial agents (Reddy et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-6-12-20(17(16)2)26-21-19(14-24-26)22(27)25(15-23-21)13-7-11-18-9-4-3-5-10-18/h3-12,14-15H,13H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZQLJCPXXVCEM-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)
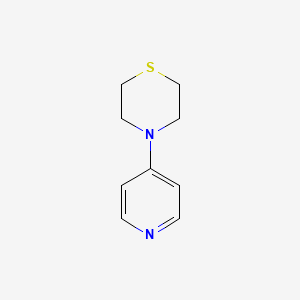

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2687669.png)
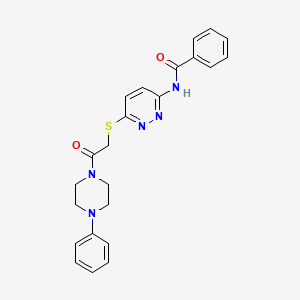
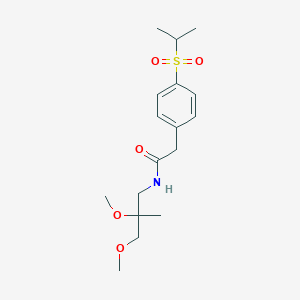

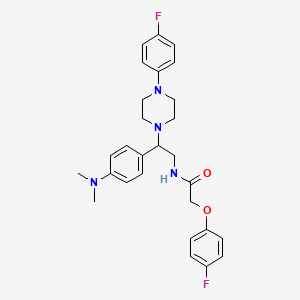
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)
